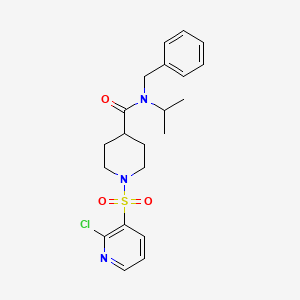

N-benzyl-1-(2-chloropyridin-3-yl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide

Description

N-benzyl-1-(2-chloropyridin-3-yl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide is a synthetic organic compound characterized by a piperidine core substituted with a benzyl group, a sulfonyl-linked 2-chloropyridin-3-yl moiety, and an isopropyl carboxamide. The sulfonyl group enhances metabolic stability compared to ester or amide analogs, while the chloropyridine substituent may influence binding affinity to nicotinic or serotonergic receptors .

Properties

IUPAC Name |

N-benzyl-1-(2-chloropyridin-3-yl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O3S/c1-16(2)25(15-17-7-4-3-5-8-17)21(26)18-10-13-24(14-11-18)29(27,28)19-9-6-12-23-20(19)22/h3-9,12,16,18H,10-11,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDVQUIFDFSDKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-chloropyridin-3-yl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl, chloropyridinyl, and sulfonyl groups. Common synthetic routes include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.

Chloropyridinyl Group Addition: This step often involves nucleophilic substitution reactions using 2-chloropyridine derivatives.

Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-chloropyridin-3-yl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloropyridinyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding amines or alcohols.

Scientific Research Applications

N-benzyl-1-(2-chloropyridin-3-yl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-chloropyridin-3-yl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues from Literature

The following compounds share structural motifs with the target molecule, such as piperidine cores, benzyl/aryl groups, or carboxamide functionalities (Table 1):

Table 1: Structural Analogues and Key Features

Comparative Analysis of Substituent Effects

Sulfonyl vs. Carboxamide Linkages

The sulfonyl group in the target compound enhances hydrolytic stability compared to the cyclopropanecarboxamide in N-phenyl-N-[1-(2-phenylethyl)-4-piperidyl]cyclopropanecarboxamide.

Chloropyridine vs. Phenyl Substituents

The 2-chloropyridin-3-yl group in the target compound may confer higher affinity for nicotinic acetylcholine receptors (nAChRs) than phenyl groups in analogues like N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-butenamide. Chlorine’s electronegativity and pyridine’s aromatic nitrogen could enhance polar interactions with receptor binding pockets .

Piperidine Substitution Patterns

Lumping Strategy for Property Prediction

As per the lumping strategy (), compounds with shared features (e.g., piperidine cores, aryl sulfonamides) may exhibit similar physicochemical or metabolic behaviors. For example:

- Group 1 : Sulfonyl-linked piperidines (target compound) likely share metabolic pathways (e.g., CYP3A4-mediated oxidation).

- Group 2 : Carboxamide-linked piperidines (e.g., cyclopropanecarboxamide analogue) may undergo faster hydrolysis via esterases.

This approach simplifies predictive modeling but risks overlooking nuanced differences, such as the target’s chloropyridine-driven receptor selectivity .

Biological Activity

N-benzyl-1-(2-chloropyridin-3-yl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of N-benzyl-1-(2-chloropyridin-3-yl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide is , with a molecular weight of approximately 363.87 g/mol. The compound features a piperidine ring substituted with a benzyl group, a chloropyridinyl group, and a sulfonyl group, contributing to its unique interactions with biological targets.

Synthesis

The synthesis of this compound involves multiple steps:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Benzyl Group Introduction : Benzylation reactions using benzyl halides in the presence of a base.

- Chloropyridinyl Group Addition : Nucleophilic substitution reactions with 2-chloropyridine derivatives.

- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides under basic conditions.

These synthetic routes highlight the complexity and precision required in developing this compound for research applications.

Antimicrobial Properties

Research indicates that N-benzyl-1-(2-chloropyridin-3-yl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide exhibits significant antimicrobial properties. A study demonstrated that compounds with similar structures had potent activity against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound's anticancer properties have been explored through structure-activity relationship (SAR) studies. For instance, derivatives of benzoylpiperidine have shown notable antiproliferative activity against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells, with IC50 values ranging from 19.9 to 75.3 µM . These findings indicate that modifications to the piperidine structure can enhance anticancer efficacy.

The mechanism by which N-benzyl-1-(2-chloropyridin-3-yl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide exerts its biological effects involves interactions with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various pharmacological effects. Molecular docking studies are essential for elucidating these interactions and optimizing the compound for therapeutic applications .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 363.87 g/mol |

| Antimicrobial Activity | Significant against various strains |

| Anticancer IC50 (Breast Cancer) | 19.9 - 75.3 µM |

Case Studies

- Anticancer Efficacy : A study published in MDPI highlighted that benzoylpiperidine derivatives showed remarkable inhibition of cancer cell growth, leading to further exploration of structural modifications to enhance potency .

- SAR Studies : Research on related compounds indicated that introducing specific substituents could improve binding potency from micromolar to low nanomolar ranges, emphasizing the importance of structural optimization in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.